[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
The compound “[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine” is a derivative within the broader class of triazolopyrimidines, which are heterocyclic compounds featuring a fused triazole and pyrimidine ring system. These compounds have been the subject of research due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves multi-component reactions that can include the condensation of aminotriazole with various aldehydes and active methylene compounds. For instance, a series of novel triazolopyrimidines were synthesized through a one-pot reaction of 3-amino-1,2,4-triazole with different acetoacetamides and aryl aldehydes, showcasing the versatility and efficiency of such synthetic approaches . Additionally, the synthesis of new triazolopyrimidine derivatives from 3-aminotriazole and ethyl 3-phenylglycidate has been reported, with the structures confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, which provides detailed insights into their three-dimensional conformation and intermolecular interactions . Quantum chemical calculations are also employed to corroborate experimental findings and understand the electronic properties of these molecules .
Chemical Reactions Analysis
Triazolopyrimidines can participate in various chemical reactions due to their reactive sites. For example, the triazolopyrimidine core can be modified through reactions with hydrazine hydrate and formaldehyde to form substituted derivatives, which can further cyclize to yield complex polycyclic structures . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, as evidenced by thermal analyses such as TGA and DTA . Spectroscopic techniques like IR, UV-vis, and NMR are crucial for characterizing the functional groups and confirming the identity of synthesized compounds . The solubility, melting points, and stability of these compounds can vary depending on the substituents attached to the core structure.
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
Methods of Application or Experimental Procedures
The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .
Results or Outcomes
Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively, which were more potent than that of the positive drug 5-Fu . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells .
Application in Agriculture and Medicinal Chemistry
Specific Scientific Field
This compound is used in the field of Agriculture and Medicinal Chemistry .
Summary of the Application
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Methods of Application or Experimental Procedures
The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
Results or Outcomes
These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Application in Antiviral Drug Synthesis
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .
Methods of Application or Experimental Procedures
The synthesis was carried out in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
Results or Outcomes
This method provides a new approach to synthesize the antiviral drug Triazid® .
Application in Epilepsy Treatment
Specific Scientific Field
This compound is used in the field of Neurology and Pharmaceutical Chemistry .
Summary of the Application
In this research, eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives were synthesized based on the novel marine natural product Esmolol .
Methods of Application or Experimental Procedures
Their antiepileptic activity was evaluated in a model of high excitability induced in primary cultured cortical neurons by 4-amino pyridine (4-AP) .
Results or Outcomes
Five compounds with the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton showed significant antiepileptic activity . Preliminary structure-activity relationships (SAR) suggest that the pyrimidin-7(4H)-one moiety is a necessary “active core” for antiepileptic activity .
Application in Antiviral Drug Synthesis
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .
Methods of Application or Experimental Procedures
The synthesis was carried out in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
Results or Outcomes
This method provides a new approach to synthesize the antiviral drug Triazid® .
Application in CDK2 Inhibition
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .
Methods of Application or Experimental Procedures
The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
Results or Outcomes
Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXCEADXSTZKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376975 | |
Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
5915-16-2 | |
Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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